(2-Chlorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-2-(3-oxo-1H-isoindol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-13-8-4-3-7-12(13)14(16(20)21)18-9-10-5-1-2-6-11(10)15(18)19/h1-8,14H,9H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYRVETWKLBGPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(C3=CC=CC=C3Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Isoindoline Core
Cyclization Reaction : The isoindoline core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine, such as 2-chloroaniline, under acidic conditions. This step is crucial for forming the isoindoline ring structure.
Reaction Conditions : The reaction is often carried out in a solvent like ethanol or dichloromethane, with a catalyst such as sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Introduction of Acetic Acid Group
Reaction with Chloroacetic Acid : The resulting isoindoline derivative is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to introduce the acetic acid functional group. This step involves nucleophilic substitution, where the chloro group in chloroacetic acid is replaced by the isoindoline derivative.
Reaction Conditions : The reaction is typically conducted in a solvent like water or ethanol, with careful control of pH to ensure the formation of the desired product.
Purification
Recrystallization : The final product is purified using techniques such as recrystallization from solvents like ethanol or methanol to obtain high purity.
Column Chromatography : Alternatively, column chromatography can be employed to separate and purify the compound based on its molecular weight and polarity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
- Reduction : Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
- Substitution : The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
- Esterification : The acetic acid group can react with alcohols in the presence of acid catalysts to form esters.
Research Findings and Applications
Biological Activities
Research on this compound has explored its potential biological activities, including antimicrobial and anticancer properties. These studies often involve in vitro assays to assess the compound's efficacy against various cell lines and microorganisms.
Pharmaceutical Applications
The compound is also being investigated as a pharmaceutical intermediate or active ingredient in drug development. Its ability to interact with specific molecular targets and pathways makes it a promising candidate for therapeutic applications.
Industrial Applications
In industry, this compound is used in the development of specialty chemicals and materials with specific properties. Its versatility in chemical reactions allows it to be tailored for various industrial applications.
Data Tables
Table 1: Reaction Conditions for Isoindoline Core Formation
| Reaction Component | Conditions |
|---|---|
| Phthalic Anhydride | 1 eq |
| 2-Chloroaniline | 1 eq |
| Acid Catalyst | HCl or H2SO4 |
| Solvent | Ethanol or DCM |
| Temperature | Room Temperature to 50°C |
Table 2: Introduction of Acetic Acid Group
| Reaction Component | Conditions |
|---|---|
| Isoindoline Derivative | 1 eq |
| Chloroacetic Acid | 1 eq |
| Base | NaOH |
| Solvent | Water or Ethanol |
| pH | 8-10 |
Table 3: Purification Methods
| Purification Method | Solvent Used |
|---|---|
| Recrystallization | Ethanol or Methanol |
| Column Chromatography | Various Solvents |
Chemical Reactions Analysis
(2-Chlorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Esterification: The acetic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., sulfuric acid, palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
(2-Chlorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways or interact with cellular receptors to influence signal transduction processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues with Isoindolinone Cores
Table 1: Key Isoindolinone-Based Acetic Acid Derivatives
Key Observations :
- Chlorophenyl vs.
- Oxidation State of Isoindolinone: The 1-oxo isoindolinone core (vs. 1,3-dioxo in other derivatives) reduces hydrogen-bonding capacity, which may influence crystallinity and solubility .
- Biological Activity : Indobufen, a structural analog with an ethyl side chain, demonstrates clinically validated antiplatelet effects, suggesting that modifications to the acetic acid moiety can significantly alter pharmacological profiles .
Functional Group Modifications and Pharmacological Implications
Table 2: Impact of Substituents on Bioactivity
Commercial and Regulatory Status
- In contrast, indobufen remains commercially viable, highlighting the importance of side-chain modifications in drug development .
Biological Activity
Overview
(2-Chlorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid is a synthetic organic compound belonging to the isoindoline derivatives. Its structure comprises a chlorophenyl group linked to an isoindoline moiety via an acetic acid functional group. This compound has garnered attention due to its potential biological activities, which include antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Isoindoline Core : The isoindoline core is synthesized through the cyclization of phthalic anhydride with an appropriate amine, such as 2-chloroaniline, under acidic conditions.
- Introduction of Acetic Acid Group : The resulting isoindoline derivative is reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to introduce the acetic acid functional group.
- Purification : The final product is purified using recrystallization or column chromatography to achieve high purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptosis-related proteins and pathways. For example, it has been shown to inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets within cells. Potential interactions include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could bind to cellular receptors, influencing signal transduction processes.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal investigated the antimicrobial efficacy of various isoindoline derivatives, including this compound. The results indicated that this compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study 2: Anticancer Properties
Another research article focused on the anticancer properties of this compound. It was found to significantly reduce cell viability in MCF7 (breast cancer) and HT29 (colon cancer) cell lines after 48 hours of treatment.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15 |
| HT29 | 20 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
